(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol. It is used in organic syntheses and as pharmaceutical intermediates . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7BrN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-4,12H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Novel Synthesis Methods and Chemical Reactions
- Extended π-Conjugated Systems : A study by Shaabani et al. (2009) developed bis-3-aminoimidazo[1,2-a]pyridines, pyrimidines, and pyrazines as extended π-conjugated systems through a novel synthesis method.
- Regioselective Synthesis : Aggarwal et al. (2016) discussed a regioselective synthesis method for imidazo[1,2-a]pyridines, contributing to the field of organic synthesis (Aggarwal et al., 2016).
- New Multi-Component Reaction : Research by Schwerkoske et al. (2005) introduced a one-step solution phase synthesis for 3-aminoimidazo[1,2-a]pyridines (Schwerkoske et al., 2005).
- Chemodivergent Synthesis : A study by Liu et al. (2019) focused on the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines (Liu et al., 2019).
- Efficient Alkenylation : Koubachi et al. (2008) explored the palladium-catalyzed alkenylation of imidazo[1,2-a]pyridines, contributing to the development of functionalized compounds (Koubachi et al., 2008).
Structural and Chemical Properties
- Crystallographic Studies : Research on the synthesis and structural characterization of related compounds provided insights into molecular conformations and hydrogen bonding patterns, as discussed by Böck et al. (2021) (Böck et al., 2021).
- Synthesis and Characterization : Achugatla et al. (2017) reported on the synthesis and characterization of benzamide derivatives, highlighting the importance of spectroscopic analysis (Achugatla et al., 2017).
- Novel Tetracyclic Derivatives : The synthesis of tetracyclic imidazo[1,2-a]pyridine derivatives was explored by Changunda et al. (2020), indicating advancements in nucleophilic aromatic substitution (Changunda et al., 2020).
Applications in Photonic and Material Sciences
- Low Cost Emitters with Large Stokes' Shift : A study by Volpi et al. (2017) focused on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with notable optical properties, relevant for photonic applications (Volpi et al., 2017).
- Catalytic Reactivity : The paper by Duda et al. (1997) discussed the catalytic activity of iron(III) catecholate complexes, indicating potential applications in catalysis and material science (Duda et al., 1997).
Safety and Hazards
properties
IUPAC Name |
(6-bromoimidazo[1,2-a]pyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-4,12H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEYJBQEUWYUMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568170 |
Source
|
Record name | (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
136117-71-0 |
Source
|
Record name | 6-Bromoimidazo[1,2-a]pyridine-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136117-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.